R-Acebutolol-d7 is synthesized from acebutolol through deuteration processes, which involve replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is essential for research applications, particularly in pharmacokinetic studies where tracing the compound's metabolism and distribution in biological systems is necessary.
The synthesis of R-Acebutolol-d7 can be achieved through several methods. One notable approach involves asymmetric synthesis techniques that yield high optical purity. A common method includes:
Recent advancements have introduced biocatalytic approaches using lipases for enantioselective synthesis, which can enhance yields and reduce environmental impacts .
The molecular formula for R-Acebutolol-d7 is C18H28N2O4, with a molecular weight of approximately 344.43 g/mol. The structure features:
The stereochemistry at the chiral center significantly influences its biological activity, making the R-enantiomer more therapeutically effective than its S counterpart.
R-Acebutolol-d7 can undergo various chemical reactions typical for beta-blockers:
These reactions are crucial for modifying the compound for different therapeutic uses or improving its pharmacokinetic properties .
R-Acebutolol-d7 functions primarily as a selective antagonist at beta-1 adrenergic receptors located in the heart. By blocking these receptors, it prevents adrenaline from exerting its effects, leading to:
This mechanism makes it effective in managing conditions such as hypertension and arrhythmias .
These properties are essential for formulation development in pharmaceutical applications .
R-Acebutolol-d7 serves multiple purposes in scientific research:
R-Acebutolol-d7 (chemical name: N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7) is a deuterium-enriched isotopologue of the β-blocker acebutolol. Its molecular formula is C₁₈H₂₁D₇N₂O₄, with a molecular weight of 343.47 g/mol [4] [5]. Deuterium atoms are incorporated at seven positions, exclusively replacing hydrogen atoms in the isopropyl group of the side chain (–N–CH(CD₃)₂). This labeling preserves the core pharmacophore while altering sites minimally involved in receptor binding, thus minimizing pharmacological interference [5].
Structural Features and Analytical Identification:
Table 1: Key Structural Attributes of R-Acebutolol-d7
Property | R-Acebutolol-d7 | Unlabeled Acebutolol |
---|---|---|
Molecular Formula | C₁₈H₂₁D₇N₂O₄ | C₁₈H₂₈N₂O₄ |
Molecular Weight (g/mol) | 343.47 | 336.43 |
Deuterium Positions | Isopropyl methyl groups | N/A |
CAS Number | 2701782-36-5 | 37517-30-9 |
Key MS Fragments | 343.47 (M⁺), 266.2, 152.1 | 336.43 (M⁺), 259.2, 152.1 |
Labeling Rationale: Deuterium incorporation creates a "kinetic isotope effect" (KIE), slowing cytochrome P450-mediated metabolism at adjacent sites. This extends half-life in pharmacokinetic studies, making R-Acebutolol-d7 an optimal internal standard for mass spectrometry-based bioanalysis [5] [9].
The synthesis of R-Acebutolol-d7 leverages chiral pool strategies and catalytic kinetic resolution to ensure enantiomeric purity. Two dominant approaches are employed:
Approach 1: Chiral Epoxide Intermediate Route
Approach 2: Late-Stage Deuteration
Table 2: Synthesis Steps for R-Acebutolol-d7 via Epoxide Route
Step | Reagents/Conditions | Yield | Enantiopurity |
---|---|---|---|
HKR of Epoxide | (salen)Co(III) (0.5 mol%), H₂O/iPrOH, 25°C, 12h | 48% | >99% ee (S) |
Aminolysis | iPrND₂ (5 eq), 80°C, 2h | 92% | 98% ee retention |
Final Acylation | Butyric-d₇ anhydride, pyridine, 0°C→25°C | 85% | N/A |
Critical Considerations:
Acebutolol exhibits stereoselective pharmacokinetics due to differential protein binding and metabolic clearance between enantiomers. Studies in rats reveal:
Pharmacokinetic Disparities:
Metabolite Stereoselectivity:
Table 3: Enantioselective Pharmacokinetic Parameters of Acebutolol in Rats (IV Dose)
Parameter | R-Acebutolol | S-Acebutolol | p-value |
---|---|---|---|
t₁/₂ (min) | 58.3 ± 6.1 | 42.7 ± 5.3 | <0.05 |
Vd (L/kg) | 1.21 ± 0.11 | 1.34 ± 0.09 | NS |
Clₜ (mL/min/kg) | 14.2 ± 1.8 | 21.9 ± 2.4 | <0.01 |
AUC (μg·min/mL) | 351.5 ± 44.2 | 228.1 ± 31.7 | <0.05 |
Data from [2]; NS = Not significant
Absorption Differences:
Efficiency of Deuterium Labeling hinges on precursor selection, catalyst design, and reaction engineering:
Precursor-Driven Approaches:
Catalytic Optimization:
Table 4: Optimization Strategies for Deuterium Incorporation
Strategy | Condition | Efficiency Gain | Limitation |
---|---|---|---|
Reductive Amination | PtO₂/ND₃, CD₃COCD₃, 60°C, 24h | 99 atom% D, 85% yield | High-pressure equipment |
Negishi Coupling | CD₃ZnBr, Pd(PPh₃)₄, THF, 25°C | >98% regioselectivity | Air-sensitive reagents |
Epoxide Aminolysis | iPrND₂, scCO₂, 100 bar | 99% ee, no solvent residues | Capital-intensive setup |
Process Challenges:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3